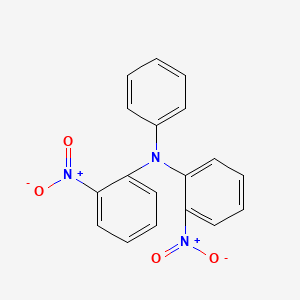

Bis-(2-nitrophenyl)phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis-(2-nitrophenyl)phenylamine is a chemical compound used for proteomics research . Its molecular formula is C18H13N3O4 and has a molecular weight of 335.31 .

Molecular Structure Analysis

The molecular structure of Bis-(2-nitrophenyl)phenylamine consists of a phenylamine group attached to two nitrophenyl groups . The molecular formula is C18H13N3O4 .Physical And Chemical Properties Analysis

Bis-(2-nitrophenyl)phenylamine has a density of 1.4±0.1 g/cm3, a boiling point of 526.0±35.0 °C at 760 mmHg, and a flash point of 271.9±25.9 °C . It also has a molar refractivity of 93.2±0.3 cm3, a polar surface area of 95 Å2, and a molar volume of 244.3±3.0 cm3 .科学的研究の応用

Environmental Behavior and Effects of Nitrophenols

Nitrophenols, which share a structural motif with Bis-(2-nitrophenyl)phenylamine, have been extensively studied for their occurrence, transformation, and effects in the environment. The atmospheric occurrence and transformation of nitrophenols, including their formation through photochemical processes and their presence in various environmental matrices, are of significant interest due to their potential health impacts and environmental persistence (Harrison et al., 2005). This research could imply similar considerations for the environmental behavior of Bis-(2-nitrophenyl)phenylamine, especially in terms of its stability, transformation products, and ecological effects.

Applications and Concerns of Bisphenol Derivatives

Bisphenol A (BPA) and its derivatives, while structurally different, offer insights into the broad utility and associated health concerns of chemicals used in industrial applications. BPA's widespread use in plastics, epoxy resins, and other consumer products has raised concerns due to its endocrine-disrupting effects and environmental persistence. Studies focusing on alternatives to BPA, their safety, and environmental impacts highlight the ongoing search for safer chemical substitutes that could similarly apply to research and development efforts involving Bis-(2-nitrophenyl)phenylamine (Shalenie P. den Braver-Sewradj et al., 2020).

Considerations for Chemical Use and Disposal

The research on bisphosphonates, including their pharmacokinetic properties, offers a perspective on the importance of understanding the environmental fate and human health implications of chemical compounds. While bisphosphonates are used in medical applications, the considerations regarding their absorption, distribution, metabolism, and excretion (ADME) are crucial for all chemicals, including Bis-(2-nitrophenyl)phenylamine. This understanding aids in assessing potential environmental impacts and health risks associated with the use and disposal of chemicals (Lin, 1996).

Safety And Hazards

特性

IUPAC Name |

2-nitro-N-(2-nitrophenyl)-N-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-20(23)17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21(24)25/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVAXVFTBWYHKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652478 |

Source

|

| Record name | 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(2-nitrophenyl)phenylamine | |

CAS RN |

127074-39-9 |

Source

|

| Record name | 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)